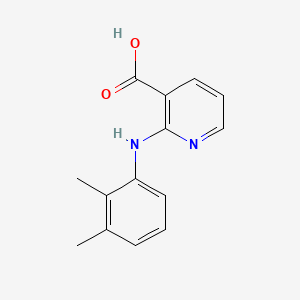

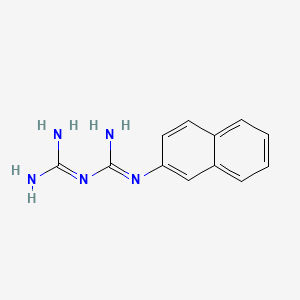

N-2-naphthylimidodicarbonimidic diamide

Descripción general

Descripción

N-2-naphthylimidodicarbonimidic diamide, commonly referred to as naphthalene diimide (NDI), is a compound that has garnered significant attention in the field of organic electronics and materials science due to its unique electronic and structural properties. NDIs are known for their large conjugated planar structure and special electron transfer properties, which make them versatile in coordination and material chemistry . They have been applied in various domains, including supramolecular chemistry, sensors, molecular switching devices, ion-channels, catalysis, and even in medicinal applications such as DNA intercalation .

Synthesis Analysis

The synthesis of NDIs can be achieved through different routes. One method involves the imidization of dichlorinated naphthalene dianhydride with amines, followed by a nucleophilic exchange of chlorine atoms with alkyl- or arylamines, leading to a series of monoamino- and diamino-substituted naphthalene diimides . An alternative synthesis route for diamino-substituted NDIs has also been reported, which expands the possibilities for functionalizing the NDI core . The synthesis of NDTIs, a related compound, is straightforward and allows for the creation of materials with varying electronic properties based on molecular modifications .

Molecular Structure Analysis

The molecular structure of NDIs is characterized by a large conjugated planar framework, which is crucial for their interaction with light and electricity. This structure is responsible for their ability to act as ligands in metal–organic materials and their role in the formation of supramolecular assemblies . The planar structure of NDTIs, a variant of NDIs, is also highlighted as a promising building block for the development of novel π-functional materials .

Chemical Reactions Analysis

NDIs undergo various chemical reactions that allow them to be functionalized and incorporated into different materials. The core-substituted NDIs, for instance, can be synthesized through reactions that introduce different functional groups, enabling their use in artificial photosynthesis and solar cell technology . The reactivity of NDIs with different amines and their ability to form stable compounds with metal ions are also significant for their application in material chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of NDIs are influenced by their molecular structure. They exhibit interesting optical and electrochemical properties, such as bathochromic shifts in absorption maxima and high fluorescence quantum yields, which are essential for their use as dyes and in optoelectronic devices . The electronic properties, including the low-lying LUMO energy levels and small HOMO-LUMO gaps, make them suitable for use in n-channel, p-channel, and ambipolar materials . Additionally, NDIs have been shown to possess high thermal stability and low coefficients of thermal expansion (CTE), which are desirable traits for materials used in high-temperature applications .

Aplicaciones Científicas De Investigación

Application

The study focuses on the biological activity, ecological toxicity, analytical methodology, environmental fate, and risk assessment of diamide pesticides .

Methods

The research methods involve a comprehensive review of the research progress at home and abroad .

Results

The study provides scientific references for accurate application, risk aversion, and future research orientations .

2. Development of Novel Anthranilic Diamide Derivatives

Application

The study involves the development of novel anthranilic diamide derivatives as potent insecticide candidates .

Methods

A series of 22 novel anthranilic diamide derivatives was designed and synthesized, and their insecticidal activities were evaluated .

Results

Most of these derivatives showed moderate to good insecticidal activity against Spodoptera frugiperda and Mythimna separata .

3. Synthesis of Metformin Hydrochloride

Application

The study involves the synthesis of metformin hydrochloride, an oral antihyperglycemic drug used in the management of diabetes .

Methods

The synthesis is usually prepared from the reaction between dimethylamine hydrochloride and dicyano diamide at 120-140 °C in 4 hrs time with 69% yield . A new method was developed using microwave-assisted synthesis on thin layer chromatography (TLC) plates .

Results

This versatile, simple, and economical green methodology is readily amendable to parallel synthesis of metformin hydrochloride libraries .

4. Bioactivity of Diamide Pesticides

Application

The study summarizes the biological activity, ecological toxicity, analytical methodology, environmental fate, and risk assessment of diamide pesticides .

Methods

The research methods involve a comprehensive review of the research progress at home and abroad .

Results

The study provides scientific references for accurate application, risk aversion, and future research orientations .

5. Synthesis of Metformin Hydrochloride

Application

The study involves the synthesis of metformin hydrochloride, an oral antihyperglycemic drug used in the management of diabetes .

Methods

The synthesis is usually prepared from the reaction between dimethylamine hydrochloride and dicyano diamide at 120-140 °C in 4 hrs time with 69% yield . A new method was developed using microwave-assisted synthesis on thin layer chromatography (TLC) plates .

Results

This versatile, simple, and economical green methodology is readily amendable to parallel synthesis of metformin hydrochloride libraries .

6. Bioactivity of Diamide Pesticides

Application

The study summarizes the biological activity, ecological toxicity, analytical methodology, environmental fate, and risk assessment of diamide pesticides .

Methods

The research methods involve a comprehensive review of the research progress at home and abroad .

Results

The study provides scientific references for accurate application, risk aversion, and future research orientations .

Safety And Hazards

Propiedades

IUPAC Name |

1-(diaminomethylidene)-2-naphthalen-2-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5/c13-11(14)17-12(15)16-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H6,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLIBCPWPNCFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274542 | |

| Record name | N-2-naphthylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-2-naphthylimidodicarbonimidic diamide | |

CAS RN |

5426-97-1 | |

| Record name | NSC14445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-2-naphthylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.